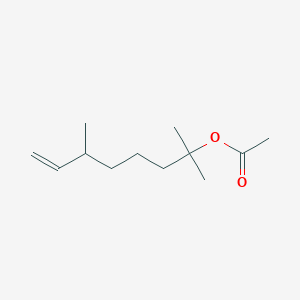

2,6-Dimethyloct-7-en-2-yl acetate

描述

Contextual Significance of Branched Unsaturated Esters in Organic Chemistry

Branched unsaturated esters are a pivotal class of organic compounds, valued for their diverse applications and intriguing chemical properties. Their molecular architecture, characterized by a branched carbon skeleton and one or more carbon-carbon double bonds, gives rise to a wide array of stereoisomers and a rich reactivity profile. These esters are fundamental building blocks in the synthesis of complex natural products and bioactive molecules.

In the realm of fragrance chemistry, the size, shape, and functionality of branched unsaturated esters are key determinants of their olfactory properties. The presence of branching can influence the volatility and odor character of a molecule, while the position and geometry of the double bond can significantly impact its scent profile. nih.gov Furthermore, the ester functional group itself is a well-known toxophore for pleasant, fruity, and floral notes. epo.org

The synthesis of these esters often employs classic organic reactions such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and various esterification protocols. google.com The strategic introduction of branching and unsaturation allows chemists to fine-tune the physical and chemical properties of the target molecules, leading to the development of novel compounds with tailored characteristics.

Historical Trajectories of Research on Analogous Chemical Structures

The study of 2,6-dimethyloct-7-en-2-yl acetate (B1210297) is best understood within the historical context of terpene chemistry, which dates back to the 19th century with the pioneering work of chemists like Otto Wallach. muzablends.comjm-distro.com Terpenes, and their oxygenated derivatives, terpenoids, have long been recognized as the primary constituents of essential oils, driving early research into their isolation, characterization, and chemical transformations. muzablends.com

A closely related and commercially significant analogue is dihydromyrcenol (B102105) (2,6-dimethyloct-7-en-2-ol). Research into the synthesis of dihydromyrcenol has been extensive, with early methods focusing on the hydration of dihydromyrcene (B1198221). epo.orggoogle.com These processes often involved strong acids and led to the formation of various byproducts. epo.org

The development of synthetic routes to dihydromyrcenol and its esters, including the acetate form, has been a focus of industrial research aimed at producing fragrance ingredients with consistent quality and supply. epo.orggoogle.com Patents from the late 20th century detail processes for the preparation of dihydromyrcenyl esters via the reaction of dihydromyrcene with carboxylic acids, followed by transesterification to yield the desired alcohol or ester. epo.orggoogle.com This historical progression from the extraction of natural oils to the development of sophisticated synthetic methods highlights the enduring importance of these structures in the fragrance industry. nih.gov

Identification of Key Research Gaps and Emerging Opportunities for 2,6-Dimethyloct-7-en-2-yl Acetate

Despite its presence in the chemical literature, several research gaps and emerging opportunities exist for the in-depth investigation of this compound. While the synthesis of its parent alcohol, dihydromyrcenol, is well-documented, specific and optimized synthetic routes directly targeting the acetate with high selectivity and yield remain an area for further exploration.

A significant opportunity lies in the detailed investigation of its stereochemistry and the olfactory properties of its individual enantiomers. The presence of a chiral center at the C6 position suggests that the (R)- and (S)-enantiomers may possess distinct fragrance profiles, a common phenomenon in terpene chemistry. The development of stereoselective synthetic methods would be crucial to unlocking and characterizing these differences.

Furthermore, the reactivity of the terminal double bond in this compound presents a platform for further chemical modifications. Functionalization of this olefin could lead to the synthesis of novel derivatives with potentially unique properties, including new fragrance profiles or applications in other areas of chemistry. For instance, the exploration of its use as a monomer in polymerization reactions could lead to new bio-based polymers with interesting characteristics, an emerging trend in terpene research. researchgate.net

Delineation of Scholarly Objectives for In-depth Investigation of this compound

To address the identified research gaps and capitalize on the emerging opportunities, a set of scholarly objectives for the in-depth investigation of this compound can be delineated:

Development of Novel and Efficient Synthetic Methodologies: To design and execute high-yielding and stereoselective synthetic routes to this compound and its individual enantiomers. This would involve exploring various catalytic systems and reaction conditions to optimize the esterification and olefination steps.

Comprehensive Spectroscopic and Olfactory Characterization: To perform detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to unambiguously confirm the structure of the synthesized compounds. A critical objective would be the sensory evaluation of the racemic mixture and the pure enantiomers to establish a structure-odor relationship.

Investigation of Chemical Transformations and Derivatizations: To explore the reactivity of the terminal double bond through various chemical reactions, such as epoxidation, hydroformylation, and metathesis, to generate a library of novel derivatives. The properties of these new compounds would then be investigated.

Exploration of Potential Applications Beyond Fragrance: To investigate the potential of this compound and its derivatives in other fields, such as polymer chemistry or as chiral building blocks in organic synthesis. This aligns with the broader trend of finding new applications for renewable terpene-based feedstocks. researchgate.net

By pursuing these objectives, the scientific community can gain a more profound understanding of the chemistry of this compound and unlock its full potential in both fundamental and applied research.

属性

CAS 编号 |

53767-93-4 |

|---|---|

分子式 |

C12H22O2 |

分子量 |

198.3 g/mol |

IUPAC 名称 |

2,6-dimethyloct-7-en-2-yl acetate |

InChI |

InChI=1S/C12H22O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6,10H,1,7-9H2,2-5H3 |

InChI 键 |

BEARMGATPGLSKG-UHFFFAOYSA-N |

SMILES |

CC(CCCC(C)(C)OC(=O)C)C=C |

规范 SMILES |

CC(CCCC(C)(C)OC(=O)C)C=C |

其他CAS编号 |

53767-93-4 |

Pictograms |

Environmental Hazard |

同义词 |

dihydromyrcenyl acetate |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2,6 Dimethyloct 7 En 2 Yl Acetate and Its Stereochemical Variants

Chemo- and Regioselective Synthesis Strategies for the Core Skeleton

The construction of the 2,6-dimethyloct-7-en-2-yl framework requires precise control over chemical reactivity (chemoselectivity) and the position of bond formation (regioselectivity). Industrial synthesis predominantly begins with abundant natural terpenes, such as α-pinene, and involves a sequence of transformations to build the desired acyclic structure.

Strategic Esterification of 2,6-Dimethyloct-7-en-2-ol and Related Alcohols

The final step in the synthesis of 2,6-dimethyloct-7-en-2-yl acetate (B1210297) is the esterification of the corresponding tertiary alcohol, 2,6-dimethyloct-7-en-2-ol. The direct acetylation of a tertiary alcohol can be challenging due to steric hindrance and the potential for elimination side reactions (dehydration). Therefore, specific and efficient methods are employed.

A common industrial approach involves the direct reaction of the precursor alcohol with acetic anhydride (B1165640). This reaction can be performed under catalyst- and solvent-free conditions, though catalysts are often used to improve reaction rates and yields. nih.gov Alternatively, the reaction can be carried out in the presence of a base like pyridine, which serves to activate the acetic anhydride and neutralize the acetic acid byproduct. researchgate.net

In some industrial processes, the ester is formed first, prior to the alcohol. Dihydromyrcene (B1198221), the olefin precursor, is reacted with a carboxylic acid such as acetic acid or formic acid in the presence of an acid catalyst. epo.orggoogle.comgoogle.com This reaction proceeds via electrophilic addition to the more substituted double bond, followed by nucleophilic attack by the carboxylate, directly yielding the corresponding ester (dihydromyrcenyl acetate or formate). If the alcohol is the desired final product, this ester is then hydrolyzed under basic conditions. google.comwikipedia.org

| Method | Acylating Agent | Catalyst/Conditions | Product | Ref. |

| Direct Acetylation | Acetic Anhydride | Pyridine | 2,6-Dimethyloct-7-en-2-yl acetate | researchgate.net |

| Direct Acetylation | Acetic Anhydride | N,N-dichloro-4-methylbenzenesulphonimide | This compound | youtube.com |

| Esterification of Olefin | Acetic Acid | Solid ion-exchange resin | This compound | epo.orggoogle.com |

| Esterification of Olefin | Formic Acid | Sulfuric Acid or Methane Sulfonic Acid | 2,6-Dimethyloct-7-en-2-yl formate (B1220265) | google.com |

Targeted Olefin Functionalization and Metathesis in Precursor Construction

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds and has found widespread use in organic synthesis. google.com However, its application in the de novo construction of the 2,6-dimethyloctene framework from smaller precursors is not a prominently reported industrial strategy. The primary manufacturing routes leverage the pre-existing carbon skeletons of natural terpenes.

Controlled Carbon-Carbon Bond Formation for the Octene Framework

The core C10 skeleton of 2,6-dimethyloct-7-en-2-ol is typically assembled through the manipulation of terpene feedstocks rather than by building it from smaller fragments via sequential C-C bond formation. The most common starting material is α-pinene, derived from turpentine.

One major industrial pathway involves a two-step process: wikipedia.orggoogle.comquickcompany.in

Hydrogenation of α-pinene: α-Pinene is catalytically hydrogenated, typically using a nickel catalyst, to produce pinane (B1207555). This step saturates the double bond within the bicyclic system.

Pyrolysis of pinane: The resulting pinane is subjected to high-temperature pyrolysis (cracking), which induces a retro-[2+2] cycloaddition reaction. This ring-opening step breaks the four-membered ring of the pinane structure, yielding an acyclic diene mixture that includes 2,6-dimethylocta-2,7-diene. wikipedia.org

Once the acyclic diene skeleton is formed, the target alcohol is generated through selective hydration of the more substituted double bond. This is a crucial regioselective step, commonly achieved by reacting the diene mixture with water in the presence of strong mineral acids like sulfuric acid. google.com Alternatively, formic acid can be used, which first forms the formate ester that is subsequently hydrolyzed to the alcohol. google.com

Another established route involves the hydrochlorination of dihydromyrcene using hydrogen chloride gas and a Lewis acid catalyst, followed by basic hydrolysis of the resulting tertiary chloride to furnish 2,6-dimethyloct-7-en-2-ol. google.comgoogle.com While Grignard reactions are a classic method for forming tertiary alcohols by reacting an organomagnesium reagent with a ketone, sigmaaldrich.comgoogle.com this is a less common industrial route for this specific, high-volume fragrance chemical compared to the pinene-based processes.

Enantioselective and Diastereoselective Synthesis of this compound

The carbon at the C6 position of this compound is a stereocenter. Consequently, the compound exists as two enantiomers: (S)-(+)- and (R)-(-)-. The synthesis of enantiomerically enriched forms is of significant interest as different stereoisomers can possess distinct olfactory properties. The primary strategies for achieving stereocontrol involve biocatalysis.

Development of Chiral Catalytic Systems for Asymmetric Induction

Asymmetric catalysis, which uses chiral catalysts to create a preference for one enantiomer over the other, is a cornerstone of modern organic synthesis. nih.govyoutube.comnih.gov For many classes of molecules, chiral metal complexes (e.g., based on iridium, rhodium, or ruthenium) or organocatalysts are used to perform reactions like asymmetric hydrogenation or cyclization with high enantioselectivity. nih.govyoutube.com

While enantiopure standards of the precursor alcohol, such as (6S)-2,6-dimethyloct-7-en-2-ol and (6R)-2,6-dimethyloct-7-en-2-ol, are known to exist, drugbank.comnih.gov the development of specific chiral catalytic systems for the de novo synthesis of this particular acyclic terpene alcohol is not as widely documented as biocatalytic methods. The focus for achieving stereocontrol in this system has largely been on the resolution of racemic mixtures.

Biocatalytic Pathways and Enzyme-Mediated Transformations for Stereocontrol

Biocatalysis offers a highly effective and environmentally benign approach to obtain enantiomerically pure stereoisomers of this compound and its precursor alcohol. The most successful strategy is the lipase-catalyzed kinetic resolution of racemic 2,6-dimethyloct-7-en-2-ol. nih.gov

In this process, a lipase (B570770) enzyme is used to selectively catalyze the acylation of one enantiomer of the racemic alcohol, while leaving the other largely unreacted. Vinyl acetate is a common acyl donor for this transformation because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible.

The reaction yields two valuable, enantiomerically enriched products:

One enantiomer of This compound .

The unreacted, opposite enantiomer of 2,6-dimethyloct-7-en-2-ol .

The choice of lipase is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). Lipases such as those from Candida rugosa (CRL) and Pseudomonas cepacia (PSL-C) have demonstrated high chemo- and enantioselectivity in the acetylation of various alcohols, including those with tertiary and sterically hindered hydroxyl groups. google.comnih.gov The efficiency of the resolution depends on the enzyme, solvent, and reaction conditions.

| Enzyme Source | Substrate Type | Acyl Donor | Typical Outcome | Ref. |

| Candida rugosa Lipase (CRL) | Racemic Hydroxypropiophenones | - | Highly chemoselective and enantioselective acetylation of primary -OH | nih.gov |

| Pseudomonas cepacia Lipase (PSL-C) | Racemic 1,2-diols | Vinyl Acetate | Good conversion and enantioselectivity (E > 50) | google.com |

| Porcine Pancreatic Lipase (PPL) | Racemic Hydroxypropiophenones | - | Chemoselective acetylation with moderate enantioselectivity | nih.gov |

| Novozym 435 (Candida antarctica Lipase B) | Racemic Di- and Triols | Vinyl Acetate | High selectivity for secondary -OH groups | nih.gov |

This biocatalytic approach provides a practical and scalable pathway to access both (R)- and (S)-enantiomers of 2,6-dimethyloct-7-en-2-ol and their corresponding acetates, allowing for the exploration of the stereochemical nuances of this important fragrance molecule.

Chromatographic and Crystallization-Based Resolution Techniques for Enantiomeric Enrichment

The precursor to this compound, the tertiary alcohol 2,6-dimethyloct-7-en-2-ol (dihydromyrcenol), contains a chiral center at the C6 position. The resolution of its racemic mixture into individual enantiomers is crucial for producing enantiomerically pure variants of the final acetate. Standard laboratory and industrial techniques for resolving such chiral alcohols include chiral chromatography and crystallization of diastereomers.

Chiral Chromatography: This technique directly separates enantiomers using a chiral stationary phase (CSP). For volatile compounds like terpene alcohols and their acetates, chiral gas chromatography (GC) is a common approach. gcms.cz Capillary columns containing derivatized cyclodextrins embedded in a polysiloxane stationary phase are frequently used. gcms.cznih.gov The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have slightly different interaction energies, leading to different retention times and thus separation. gcms.cz While standard reverse-phase high-performance liquid chromatography (HPLC) can be used for the analysis and purification of this compound, achieving enantiomeric separation requires a chiral column, such as those based on polysaccharide derivatives like cellulose (B213188) tris(3,5-dimethylphenylcarbamate). nih.gov

Crystallization-Based Resolution: A classic and widely used method for separating enantiomers is through the formation of diastereomeric derivatives, which can then be separated by fractional crystallization. nih.govmdpi.com Since enantiomers have identical physical properties, direct crystallization from a racemic mixture is typically not possible. wikipedia.org The strategy involves reacting the racemic alcohol (e.g., (±)-dihydromyrcenol) with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid (e.g., (+)-tartaric acid or (-)-mandelic acid), to form a mixture of diastereomeric esters or salts. wikipedia.orgyoutube.com These diastereomers have distinct physical properties, including solubility. mdpi.com By carefully selecting the solvent and temperature, one diastereomer can be selectively crystallized from the solution. After separation by filtration, the chiral resolving agent is chemically removed (e.g., by hydrolysis of the ester) to yield the enantiomerically enriched alcohol, which can then be acetylated to the desired product.

Enzymatic Kinetic Resolution: A powerful green alternative for enantiomeric enrichment is enzymatic kinetic resolution. thieme-connect.de This method utilizes enzymes, typically lipases, which are inherently chiral and can exhibit high enantioselectivity. nih.gov In the context of producing this compound, a lipase can be used to catalyze the acetylation of racemic dihydromyrcenol (B102105). The enzyme will acylate one enantiomer at a much faster rate than the other. thieme-connect.de By stopping the reaction at approximately 50% conversion, the mixture will contain one enantiomer as the acetate and the other, unreacted enantiomer as the alcohol. nih.gov These two compounds, having different functional groups, can then be easily separated by standard techniques like column chromatography or distillation.

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes using renewable resources, reducing waste through atom-economical reactions, and employing recyclable catalysts.

Solvent-Free and Aqueous-Phase Reaction Development

A key green chemistry principle is the reduction or elimination of volatile organic solvents. The synthesis of this compound and its precursors can be adapted to align with this goal.

Aqueous-Phase Reactions: One industrial route to the precursor dihydromyrcenol involves the hydration of dihydromyrcene. This reaction can be performed in an aqueous medium. For instance, reacting dihydromyrcenyl chloride (derived from dihydromyrcene) with water in the presence of a base like calcium carbonate or sodium bicarbonate produces dihydromyrcenol. nih.gov

| Base Used | Reaction Time (hours) | Yield of Dihydromyrcenol (% by weight) | Reference |

|---|---|---|---|

| Sodium Bicarbonate | 9.5 | 8% | nih.gov |

| Calcium Carbonate | 9.5 | 23% | nih.gov |

| Sodium Carbonate | 9.5 | <4% | nih.gov |

Solvent-Free Acetylation: The final step, the conversion of dihydromyrcenol to its acetate, is amenable to solvent-free conditions. Research has shown that the acetylation of tertiary alcohols can be efficiently carried out by reacting the alcohol with acetic anhydride in the absence of a solvent, using only a catalytic amount of a green catalyst. nih.govnih.gov Suitable catalysts include inexpensive and mild reagents like sodium acetate trihydrate or recyclable solid acid catalysts. nih.govnih.gov These methods offer high yields, short reaction times, and avoid the use of hazardous solvents.

| Catalyst | Conditions | Key Advantage | Reference |

|---|---|---|---|

| Sodium Acetate Trihydrate (NaOAc·3H₂O) | Solvent-free, Room Temperature | Inexpensive, mild, high yield | nih.gov |

| SBA-15–Ph–Pr–SO₃H | Solvent-free, Room Temperature | Heterogeneous, recyclable catalyst | nih.gov |

| Vanadyl Sulfate (VOSO₄) | Solvent-free | Efficient for various alcohols and phenols |

Utilization of Renewable Feedstocks and Bio-derived Precursors

The most significant green aspect of this compound production is the potential to derive it entirely from renewable resources.

Terpenes from Biomass: The traditional starting material for one major synthetic route is α-pinene. nih.gov α-Pinene is a primary component of turpentine, which is a byproduct of the pulp and paper industry obtained from pine trees. gcms.cz As a plant-derived natural product, α-pinene is a renewable feedstock, providing a sustainable alternative to petrochemical starting materials.

Synthetic Biology Approaches: A frontier in green chemistry is the use of synthetic biology to engineer microorganisms, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast), to produce valuable chemicals from simple renewable feedstocks like glucose. [4 from previous result, 17] Terpenoids are naturally produced in these organisms via the mevalonate (B85504) (MVA) or methylerythritol-phosphate (MEP) pathways, which convert acetyl-CoA into the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). By introducing and optimizing the expression of specific terpene synthase and modifying enzymes (e.g., acetyltransferases), these microbial cell factories can be engineered to produce specific terpene alcohols and acetates. This bio-manufacturing approach represents a promising route for the sustainable and scalable production of compounds like this compound from renewable sugars.

Chemical Reactivity and Mechanistic Pathways of 2,6 Dimethyloct 7 En 2 Yl Acetate

Reactions Involving the Acetate (B1210297) Ester Functionality

The ester linkage in 2,6-dimethyloct-7-en-2-yl acetate is the focal point for several important reactions, primarily driven by nucleophilic attack at the electrophilic carbonyl carbon.

Investigating Hydrolysis and Transesterification Kinetics

Hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds via an A-1 (acid-catalyzed, unimolecular) mechanism. The tertiary carbocation intermediate formed upon departure of the acetic acid molecule is stabilized by the alkyl groups. The rate of hydrolysis is dependent on the stability of this carbocation.

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Tertiary Alkyl Acetates

| Alkyl Acetate | Relative Rate of Hydrolysis |

| t-Butyl acetate | 1 |

| t-Amyl acetate | 3.5 |

| This compound | (Estimated to be similar to other tertiary acetates) |

Base-catalyzed hydrolysis (saponification) occurs through a BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This process is generally slower for sterically hindered esters like this compound.

Transesterification , the exchange of the alkoxy group of the ester with another alcohol, can also be acid- or base-catalyzed. mdpi.comresearchgate.netrsc.org The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. mdpi.comresearchgate.netrsc.org The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol. mdpi.com

Nucleophilic Acyl Substitution and Subsequent Derivatization Studies

The acetate group can be replaced by other nucleophiles through nucleophilic acyl substitution. Stronger nucleophiles than alcohols or water can be employed to synthesize a variety of derivatives. For example, reaction with amines (ammonolysis) would yield amides, and reaction with Grignard reagents could lead to the formation of tertiary alcohols after replacement of the acetate group and subsequent addition to the resulting ketone.

The steric hindrance at the tertiary center significantly influences the rate of these substitution reactions, generally favoring unimolecular pathways (SN1-type) where the departure of the leaving group (acetate) to form a stable carbocation is the rate-determining step.

Transformations at the Terminal Alkene Moiety

The terminal double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a key participant in addition and polymerization reactions.

Electrophilic Addition Reactions and Product Selectivity (e.g., Hydrogenation, Halogenation, Hydroboration)

Hydrogenation: The terminal double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs catalysts such as platinum, palladium, or nickel. The reaction is generally stereospecific, with both hydrogen atoms adding to the same face of the double bond (syn-addition). Given that this compound is also known as dihydromyrcenyl acetate, it can be produced by the controlled hydrogenation of myrcenyl acetate. nih.gov

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds through a cyclic halonium ion intermediate. The subsequent attack by the halide ion occurs from the anti-face, resulting in anti-addition. The reaction of this compound with bromine would be expected to yield the corresponding dibromoalkane.

Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. In the first step, borane (B79455) (BH₃) adds to the double bond, with the boron atom attaching to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the corresponding primary alcohol.

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reaction | Reagents | Major Product |

| Hydrogenation | H₂, Pd/C | 2,6-dimethyloctan-2-yl acetate |

| Bromination | Br₂ | 7,8-dibromo-2,6-dimethyloctan-2-yl acetate |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 8-hydroxy-2,6-dimethyloctan-2-yl acetate |

Epoxidation and Oxidative Cleavage Mechanisms

Epoxidation: The terminal alkene can be converted to an epoxide, a three-membered ring containing an oxygen atom, by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction is a concerted process where the oxygen atom is delivered to the double bond in a single step.

Oxidative Cleavage: The double bond can be cleaved under strong oxidizing conditions. Ozonolysis, followed by a work-up with an oxidizing or reducing agent, is a common method. Reductive work-up (e.g., with zinc or dimethyl sulfide) would yield an aldehyde, while oxidative work-up (e.g., with hydrogen peroxide) would produce a carboxylic acid.

Polymerization and Oligomerization Behavior in Polymer Chemistry Research

The vinyl group in this compound makes it a potential monomer for polymerization reactions. The stability of the related compound, myrcenol, is noted to be lower than dihydromyrcenol (B102105) due to a proneness to polymerization. ijcce.ac.ir While myrcenyl acetate is also known to polymerize, dihydromyrcenyl acetate is considered more stable. nih.gov

Cationic Polymerization: Due to the electron-donating nature of the alkyl groups, the double bond can be susceptible to attack by electrophiles, initiating cationic polymerization. Strong Lewis acids or protonic acids could serve as initiators.

Free-Radical Polymerization: The terminal alkene can also undergo free-radical polymerization, typically initiated by thermal or photochemical decomposition of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. orgsyn.org The stability of the resulting radical and steric factors would influence the rate and degree of polymerization.

Metathesis Polymerization: While less common for simple terminal alkenes, ring-opening metathesis polymerization (ROMP) of cyclic olefins containing ester functionalities is a known method for producing functional polymers. mdpi.comresearchgate.netrsc.orgrsc.orgyoutube.com Acyclic diene metathesis (ADMET) polymerization of this compound could potentially lead to the formation of oligomers or polymers, though this would likely require specific catalysts and conditions to be efficient.

Functional Group Interconversions and Skeletal Rearrangements

The structure of this compound allows for a variety of chemical transformations, ranging from simple functional group modifications to more complex skeletal reorganizations. These reactions can be induced by both biological and chemical means.

One of the primary functional group interconversions of this compound is its hydrolysis to the corresponding tertiary alcohol, 2,6-dimethyloct-7-en-2-ol, also known as dihydromyrcenol. This reaction can be catalyzed by acids or enzymes.

A notable example of enzymatic transformation is the microbial transformation of (-)-dihydromyrcenyl acetate by the plant parasitic fungus Glomerella cingulata. researchgate.netnih.gov This biotransformation initially involves the hydrolysis of the acetate group to yield dihydromyrcenol. Following this, a series of oxidation reactions occur, demonstrating further functional group interconversions. The fungus is capable of hydroxylating the molecule at various positions, leading to the formation of several polyoxygenated derivatives. The metabolic pathway proposed based on the isolated products suggests a stepwise oxidation process. researchgate.netnih.gov

The identified metabolites from the biotransformation of (-)-dihydromyrcenyl acetate by G. cingulata are presented in the table below.

| Metabolite Number | Compound Name | Molecular Formula | Key Functional Group Interconversion |

| 1 | (-)-Dihydromyrcenyl acetate | C12H22O2 | Starting Material |

| 2 | Dihydromyrcenol | C10H20O | Hydrolysis of acetate |

| 3 | 3,7-Dihydroxy-3,7-dimethyl-1-octene | C10H20O2 | Oxidation |

| 4 | 3,7-Dihydroxy-3,7-dimethyl-1-octene-7-carboxylate | Not specified | Oxidation |

| 5 | 3,7-Dimethyloctane-1,2,7-triol | C10H22O3 | Oxidation and reduction of double bond |

| 6 | 3,7-Dimethyloctane-1,2,7-triol-7-carboxylate | Not specified | Oxidation and reduction of double bond |

| Data sourced from Miyazawa et al. (2000). researchgate.netnih.gov |

Beyond enzymatic reactions, the presence of the double bond and the tertiary acetate group suggests the potential for various chemically induced transformations. Under acidic conditions, acyclic terpenoids are known to undergo cyclization reactions. For this compound, protonation of the double bond could initiate an intramolecular cyclization, with the ester's carbonyl oxygen acting as an internal nucleophile, potentially leading to the formation of cyclic ethers.

Furthermore, the tertiary nature of the alcohol derived from the hydrolysis of the acetate makes the carbocation formed upon loss of water (in acidic media) susceptible to skeletal rearrangements. Wagner-Meerwein rearrangements, common in terpenoid chemistry, could potentially occur, leading to a shift of the carbon skeleton. google.com Such rearrangements are driven by the formation of a more stable carbocation. While specific studies on skeletal rearrangements of this compound are not extensively documented in the reviewed literature, the reactivity of structurally similar terpenoids suggests this as a plausible reaction pathway under appropriate acidic conditions.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analysis

The elucidation of the reaction mechanisms for the transformations of this compound relies heavily on kinetic and spectroscopic techniques. These methods provide insights into the reaction pathways, intermediates, and transition states involved.

The structural elucidation of the metabolites was achieved through spectroscopic analysis, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net High-resolution mass spectrometry (HRMS) was used to determine the molecular formulas of the isolated compounds. 1H and 13C NMR spectroscopy were then employed to determine the precise connectivity and stereochemistry of the atoms within the molecules, allowing for the unambiguous identification of the hydroxylated and carboxylated products. researchgate.net

For potential acid-catalyzed rearrangements, spectroscopic techniques would be crucial for identifying the resulting products and intermediates. NMR spectroscopy is particularly powerful in this regard, as changes in the carbon skeleton would lead to distinct shifts in the 13C NMR spectrum and altered coupling patterns in the 1H NMR spectrum. The direct observation of carbocation intermediates, while challenging, can sometimes be achieved using specialized NMR techniques at low temperatures in superacidic media.

Advanced Analytical Characterization Methodologies in 2,6 Dimethyloct 7 En 2 Yl Acetate Research

Spectroscopic Techniques for Comprehensive Structural and Stereochemical Assignment

Spectroscopy is the cornerstone for the molecular-level investigation of 2,6-Dimethyloct-7-en-2-yl acetate (B1210297). A combination of techniques provides complementary information, leading to a complete structural and stereochemical profile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2,6-Dimethyloct-7-en-2-yl acetate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation between constitutional isomers and diastereomers.

Detailed analysis of ¹H NMR spectra reveals the number of distinct protons, their connectivity through spin-spin coupling, and their chemical environment. For instance, the protons of the vinyl group (-CH=CH₂) at the C7 and C8 positions are expected to appear in the characteristic olefinic region (δ 4.9-6.0 ppm). The methyl protons of the acetate group would produce a sharp singlet around δ 2.0 ppm, while the gem-dimethyl protons at C2 would also appear as singlets in a more shielded region.

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. The carbonyl carbon of the ester group is highly deshielded (δ ~170 ppm), while the quaternary carbon C2, bonded to the oxygen atom, would also resonate at a downfield chemical shift. The olefinic carbons (C7 and C8) would appear in the range of δ 110-145 ppm. Two-dimensional NMR techniques, such as HSQC, link protons to their directly attached carbons, confirming assignments. DFT calculations can be employed to predict chemical shifts with high accuracy, aiding in the revision of assignments and the differentiation of complex geometric isomers in related polyene acetate compounds. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2 | C(CH₃)₂-O | - | ~80-85 |

| 6 | CH | ~2.0-2.4 | ~35-40 |

| 7 | =CH | ~5.6-5.9 (dd) | ~140-145 |

| 8 | =CH₂ | ~4.9-5.2 (m) | ~110-115 |

| 9, 10 | C(CH₃)₂ | ~1.4-1.5 (s) | ~22-26 |

| 11 | CH₃ (at C6) | ~1.0-1.1 (d) | ~18-22 |

| 12 | C=O | - | ~169-171 |

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₂₂O₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺), with a calculated monoisotopic mass of 198.1620 g/mol .

Loss of acetic acid: A characteristic neutral loss of 60 Da (CH₃COOH) from the molecular ion, leading to a fragment ion at m/z 138. This often occurs via a McLafferty-type rearrangement.

Loss of the acetoxy group: Cleavage of the C-O bond can result in the loss of the •OCOCH₃ radical (59 Da), yielding a carbocation at m/z 139.

Formation of the acetyl cation: A prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, is characteristic of acetate esters. miamioh.edu

Allylic cleavage: The bond between C4 and C5 is prone to cleavage due to the allylic position relative to the C7=C8 double bond, leading to various fragment ions.

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 183 | [C₁₁H₁₉O₂]⁺ | Loss of •CH₃ |

| 138 | [C₁₀H₁₈]⁺ | M - CH₃COOH (Loss of acetic acid) |

| 123 | [C₉H₁₅]⁺ | [M - CH₃COOH] - •CH₃ |

| 69 | [C₅H₉]⁺ | Allylic cleavage products |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provide a unique "fingerprint" of a molecule based on the vibrations of its functional groups. kjoas.orgresearchgate.net These methods are complementary; FTIR is particularly sensitive to polar bonds like carbonyls, while Raman is sensitive to non-polar, symmetric bonds like C=C. surfacesciencewestern.com

For this compound, the key vibrational modes are associated with the ester and the vinyl functional groups.

C=O Stretch: A strong, sharp absorption band in the IR spectrum between 1735-1750 cm⁻¹ is the most prominent feature, characteristic of a saturated ester carbonyl group. researchgate.netlibretexts.orgorgchemboulder.com

C-O Stretch: The ester C-O stretches will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. researchgate.netorgchemboulder.com

C=C Stretch: The vinyl C=C double bond will show a medium-intensity band around 1640 cm⁻¹. libretexts.org This band is often stronger in the Raman spectrum.

=C-H Stretches: The stretches of the sp²-hybridized C-H bonds of the vinyl group appear just above 3000 cm⁻¹. libretexts.org

sp³ C-H Stretches: The stretches of the numerous methyl and methylene (B1212753) C-H bonds will produce strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org

These techniques are valuable for confirming the presence of key functional groups and for quality control, comparing the spectrum of a sample to that of a known standard.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C=C (Vinyl) | Stretch | 1640 - 1650 | Medium |

| =C-H (Vinyl) | Stretch | 3010 - 3100 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

Chiroptical Spectroscopies (e.g., ORD, CD) for Enantiomeric Excess and Absolute Configuration Determination

The presence of a stereocenter at the C6 position makes this compound a chiral molecule, existing as (R) and (S) enantiomers. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying these stereoisomers. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Vibrational Circular Dichroism (VCD), an infrared-based chiroptical technique, has emerged as a powerful method for the unambiguous determination of absolute configuration, especially when coupled with Density Functional Theory (DFT) calculations. acs.orghebmu.edu.cn By comparing the experimental VCD spectrum of an enantiomerically enriched sample with the theoretically predicted spectrum for a specific configuration (e.g., the R-isomer), the absolute configuration can be definitively assigned. acs.orghebmu.edu.cn This approach has been successfully applied to determine the absolute configurations of various complex terpenes and natural products. rsc.orgcore.ac.uk While specific ORD or CD data for this compound are not widely reported, the application of VCD would be the state-of-the-art method for assigning its absolute stereochemistry and could also be used to determine enantiomeric excess in mixtures. core.ac.uk

Chromatographic Separation and Purity Profiling in Complex Matrices

Chromatographic techniques are vital for separating this compound from complex mixtures, such as essential oils or reaction byproducts, and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with a stationary phase in a long capillary column. As each compound elutes from the column at a specific retention time, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

The resulting data provides two key pieces of information:

Retention Time (RT): The time it takes for the compound to travel through the column. Under specific conditions (e.g., column type, temperature program), the RT is a characteristic property that aids in identification.

Mass Spectrum: Provides the molecular fingerprint used for positive identification, often by comparison to spectral libraries like NIST. diabloanalytical.com

GC-MS is routinely used for the flavor profiling of foods and beverages and the analysis of essential oils. sepscience.comresearchgate.netnih.gov This technique allows for both the identification and quantification of individual components in a complex matrix, making it ideal for purity profiling and quality control of this compound. nih.gov For complex samples where peaks may co-elute, advanced techniques like two-dimensional gas chromatography (GCxGC) can provide enhanced separation power. nih.gov

Table 4: Typical GC-MS Parameters for Terpene Acetate Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Column Type | Non-polar (e.g., DB-5ms, HP-5ms) or polar (e.g., DB-Wax, Carbowax) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | e.g., 50°C hold for 2 min, then ramp 5°C/min to 250°C, hold for 5 min nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |

| Scan Range | m/z 35-500 |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of terpene esters like this compound. Its versatility allows for adaptation to both small-scale analytical quantification and large-scale preparative isolation.

For the analytical separation of terpene acetates, reversed-phase (RP) HPLC is a common and effective approach. A similar compound, 2,6-Dimethylocta-5,7-dien-2-yl acetate, can be successfully analyzed using an RP-HPLC method with a straightforward mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers such as formic acid are substituted for phosphoric acid. sielc.com The separation of non-functionalized terpenes, which can be challenging due to their nonpolar nature, often utilizes C18 columns with mobile phases like acetonitrile/water. researchgate.net

Preparative HPLC is employed to isolate larger quantities of this compound for further study or as a reference standard. This process involves scaling up the analytical method, which requires careful optimization of column size, flow rate, and sample loading to maintain resolution while maximizing throughput. youtube.com While analytical HPLC focuses on quantification and qualification with small sample loads, preparative HPLC aims to collect purified fractions of the compound. youtube.com Challenges in preparative HPLC for nonpolar terpenes include sample solubility in the mobile phase. researchgate.net The selection of appropriate columns and solvent systems is critical for achieving efficient separation of structurally similar terpenoids. embrapa.br

Table 1: Illustrative HPLC Parameters for Terpene Acetate Analysis

| Parameter | Analytical Separation | Preparative Separation |

|---|---|---|

| Column Type | Reversed-Phase (e.g., C18, RP-Amide) | Reversed-Phase (e.g., C18) |

| Particle Size | 2.7 µm - 5 µm | 5 µm - 10 µm or larger |

| Mobile Phase | Acetonitrile/Water with Acid Modifier (e.g., Formic Acid) | Acetonitrile/Water, potentially with co-solvents for solubility |

| Detection | UV (200-215 nm for terpenes lacking strong chromophores), MS | UV, Refractive Index (RI) |

| Objective | Purity determination, Quantification | Isolation of pure compound |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses a chiral center at the C-6 position, resulting in the existence of (R)- and (S)-enantiomers. These stereoisomers can exhibit different sensory properties and biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, efficient, and environmentally friendly technique for the chiral separation of such compounds. selvita.comafmps.be

SFC utilizes a mobile phase, typically supercritical carbon dioxide, often modified with a small amount of an organic solvent like methanol, ethanol (B145695), or isopropanol. selvita.comafmps.be This mobile phase exhibits low viscosity and high diffusivity, allowing for faster separations and higher flow rates compared to HPLC without a significant loss of efficiency. afmps.bechromatographyonline.com This is a major advantage in high-throughput screening and preparative applications. afmps.be

The key to chiral separation in SFC is the chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used and have proven successful for a broad range of chiral compounds, including those in the fragrance industry. phenomenex.com The choice of CSP and the organic modifier in the mobile phase are critical parameters that influence enantioselectivity. afmps.be

For volatile and thermally labile fragrance compounds like this compound, SFC offers significant advantages over preparative gas chromatography (GC) by operating at lower temperatures, which improves recovery. Furthermore, the use of non-toxic CO2 and ethanol as the mobile phase is beneficial for compounds intended for consumer products. selvita.com

Table 2: Key Advantages of SFC for Chiral Separation of Volatile Esters

| Feature | Advantage | Scientific Rationale |

|---|---|---|

| Speed | 3 to 5 times faster than HPLC | Low viscosity of supercritical CO2 allows for higher flow rates. chromatographyonline.comchiraltech.com |

| Efficiency | High chromatographic efficiency is maintained at high flow rates. | High diffusivity of solutes in the mobile phase. chromatographyonline.com |

| Green Chemistry | Reduced use of toxic organic solvents. | Primary mobile phase is non-toxic, recyclable CO2. selvita.comchiraltech.com |

| Recovery | Improved recovery for volatile/unstable compounds. | Lower operating temperatures compared to GC. |

| Cost-Effective | Lower solvent purchase and disposal costs. | Significant reduction in organic solvent consumption. chiraltech.com |

Real-Time Spectroscopic Monitoring of Reactions Involving this compound

Understanding the kinetics and mechanisms of reactions that form or consume this compound is vital for process optimization. Real-time spectroscopic monitoring provides continuous, in-situ data on reactant consumption and product formation without the need for manual sampling and quenching.

One powerful technique for this purpose is Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy. rsc.org By flowing the reaction mixture through an NMR spectrometer, it is possible to obtain high-resolution spectra in real-time. This allows for the unambiguous identification and quantification of reactants, intermediates, and products, providing detailed kinetic data. rsc.org For the synthesis of this compound via the esterification of 2,6-dimethyloct-7-en-2-ol, ¹H NMR can be used to monitor the disappearance of the alcohol proton signal and the appearance of the characteristic acetate methyl proton signal. researchgate.net

Mass spectrometry (MS) techniques are also employed for real-time reaction monitoring. researchgate.net Techniques such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) are particularly suited for monitoring volatile compounds like terpenes and their derivatives in the gas phase. acs.orgresearchgate.net By continuously sampling the headspace of a reaction, PTR-MS can track changes in the concentration of volatile reactants and products with high sensitivity and fast response times. This is especially useful for studying reactions involving volatile terpenes in complex matrices or biological systems. acs.org Coupling fast gas chromatography with PTR-MS (fastGC-PTR-MS) further allows for the real-time separation and monitoring of terpene isomers, providing a more detailed picture of the reaction progress. digitellinc.com

These real-time monitoring techniques offer significant advantages over traditional offline analysis by providing a more accurate and detailed understanding of reaction dynamics, eliminating errors associated with sample workup, and enabling rapid process optimization.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₂₂O₂ |

| 2,6-Dimethylocta-5,7-dien-2-yl acetate | C₁₂H₂₀O₂ |

| 2,6-dimethyloct-7-en-2-ol | C₁₀H₂₀O |

| Acetonitrile | C₂H₃N |

| Phosphoric acid | H₃PO₄ |

| Formic acid | CH₂O₂ |

| Carbon dioxide | CO₂ |

| Methanol | CH₄O |

| Ethanol | C₂H₆O |

Ecological Interactions and Environmental Fate Research of 2,6 Dimethyloct 7 En 2 Yl Acetate Excluding Human/clinical/safety

Investigation of Role as a Semiochemical in Non-Human Biological Systems

Semiochemicals are chemical signals that carry information between organisms, mediating interactions such as mating, predation, and defense. Terpenoids and their derivatives are among the most common classes of semiochemicals in nature. mdpi.comnih.gov They are known to function as pheromones, allomones, and kairomones, playing critical roles in the chemical ecology of insects and plants. nih.gov

Chemo-reception and Behavioral Studies in Insects and Other Organisms

Insects perceive chemical cues from their environment through a sophisticated chemoreception system, primarily located in their antennae. nih.gov This system relies on specialized olfactory sensory neurons that express a wide range of receptors capable of detecting volatile organic compounds. nih.gov These interactions can elicit specific behaviors, such as attraction for pollination or repulsion for defense. nih.gov

Despite the established role of related terpenoid esters as insect semiochemicals, a thorough review of scientific literature reveals a lack of specific studies on the chemo-reception of 2,6-dimethyloct-7-en-2-yl acetate (B1210297). There are no published research findings detailing behavioral responses of any insect or other non-human organism to this particular compound. Therefore, its role as either an attractant or a repellent in any specific biological system has not been scientifically documented.

Function in Inter-organismal Communication and Chemical Ecology

The communication between organisms using chemical signals is a fundamental aspect of chemical ecology. Plants, for instance, release volatile terpenoids to attract pollinators, deter herbivores, or even signal to neighboring plants. researchgate.net In insects, terpenoid-based pheromones are crucial for regulating intraspecific behaviors like aggregation and mating. nih.gov

Currently, there is no direct scientific evidence or published research that defines a specific function for 2,6-dimethyloct-7-en-2-yl acetate in inter-organismal communication. While its structural similarity to known semiochemicals suggests a potential for such activity, no studies have identified it as a pheromone, allomone, or kairomone in any ecological context. Its contribution to the chemical ecology of any ecosystem remains an uninvestigated area of research.

Environmental Degradation Pathways and Persistence Studies

Microbial Biotransformation and Metabolite Identification in Natural Environments

Microbial biotransformation is a key process in the breakdown of organic compounds in the environment. Microorganisms in soil and water can metabolize chemical substances, breaking them down into simpler, often less harmful, compounds.

Specific research on the microbial biotransformation of this compound is not available in the published literature. There are no studies that have identified microbial strains capable of degrading this compound or characterized the resulting metabolites in any natural environment.

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Systems

In aquatic environments, chemicals can degrade through photolysis (breakdown by sunlight) or hydrolysis (reaction with water). As an ester, this compound is susceptible to hydrolysis, a reaction where the ester bond is cleaved by water to form the parent alcohol (2,6-dimethyloct-7-en-2-ol) and acetic acid. scentjourner.com The rate of this reaction can be influenced by factors such as pH and temperature.

However, no specific experimental studies have been published that measure the rate of photolytic or hydrolytic degradation of this compound under environmentally relevant conditions. The specific half-life of this compound in aquatic systems has not been determined.

Abiotic Transformation in Soil and Atmospheric Compartments

Beyond aquatic degradation, chemicals can undergo abiotic transformation in soil and the atmosphere. In soil, this can involve reactions with minerals or other soil components. In the atmosphere, volatile compounds can be degraded by reacting with hydroxyl radicals or ozone.

The environmental fate of this compound concerning its abiotic transformation in soil and atmospheric compartments has not been the subject of specific scientific investigation. There is a lack of data regarding its persistence in soil and its potential for atmospheric degradation. While its parent alcohol, 2,6-dimethyloct-7-en-2-ol, is used in products that lead to environmental release, the specific transformation pathways for the acetate ester are unknown. europa.eu

Interactions with Plant Systems and Phytochemical Dynamics

This compound, an ester of the tertiary terpene alcohol dihydrolinalool, is recognized as a volatile organic compound (VOC) within the plant kingdom. Its presence is documented as a constituent of plant essential oils, contributing to the complex chemical profile that mediates a plant's interaction with its environment. Research into the specific roles and dynamics of this compound is focused on its identity as a natural product.

Volatile esters are a significant class of compounds in plants, often responsible for the characteristic aroma of fruits and flowers. These molecules are synthesized via biochemical pathways, commonly through the esterification of an alcohol with an acyl-CoA molecule. In the context of phytochemical dynamics, the formation of this compound would derive from its precursor alcohol, 2,6-dimethyloct-7-en-2-ol (dihydrolinalool). The study of acetates of terpene alcohols is a specific area of interest in the characterization of plant resources. nist.govnist.gov

While not one of the most ubiquitously identified plant volatiles, detailed analytical studies have confirmed the presence of this compound in the essential oil of specific plant species. This indicates a specialized role or a species-specific metabolic pathway.

Table 1: Documented Occurrence of this compound in Plant Species

| Plant Species | Plant Part | Finding |

| Ferula cupularis | Leaf | Identified as a component of the leaf essential oil at a concentration of 5.02%. thegoodscentscompany.com |

The identification of this compound in Ferula cupularis leaf oil provides a concrete example of its natural occurrence. thegoodscentscompany.com The functions of such compounds, often referred to as secondary metabolites, are diverse. They can act as attractants for pollinators, deterrents against herbivores, or antimicrobial agents. While the precise ecological function of this compound in F. cupularis has not been deeply elucidated, its classification as a terpene ester places it within a group of compounds known to be pivotal in plant-environment interactions. uliege.be

Technological and Industrial Research Applications of 2,6 Dimethyloct 7 En 2 Yl Acetate Excluding Clinical/safety

Research and Development in Flavor and Fragrance Chemistry

The pleasant and commercially valuable aroma of 2,6-dimethyloct-7-en-2-yl acetate (B1210297) has driven research into its fundamental chemical and physical properties to optimize its use in various consumer and industrial products.

Structure-Odor/Flavor Relationship Investigations (Non-Human Sensory Testing)

The relationship between the molecular structure of 2,6-dimethyloct-7-en-2-yl acetate and its resulting odor profile is a key area of investigation. Non-human sensory techniques, such as gas chromatography-olfactometry (GC-O), are employed to analyze the specific volatile components that contribute to its characteristic scent. The odor of dihydromyrcenyl acetate is generally described as having floral, citrus, bergamot, and lavender notes. ventos.com Some perfumers also identify hints of lime in its aroma profile. fragranceconservatory.com

Table 1: Physicochemical and Odor Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.3 g/mol |

| Boiling Point | 213-218 °C |

| Density | 0.873 g/mL at 25 °C |

| Refractive Index | n20/D 1.4318 |

| Odor Profile | Floral, citric, bergamot, lavender, lime |

Data sourced from ChemicalBook and Ernesto Ventós. ventos.comchemicalbook.com

Research on Stability and Controlled Release Mechanisms in Formulation Science

The stability of fragrance compounds is a critical factor in product formulation. Research has shown that this compound exhibits greater stability compared to its precursor, dihydromyrcenol (B102105), which is prone to polymerization. biofuranchem.com This enhanced stability makes it suitable for a wide range of products, including soaps, detergents, shampoos, and lotions. biofuranchem.com

Investigations into its stability often involve subjecting formulations containing the compound to accelerated aging tests, such as elevated temperatures, to predict its shelf-life and performance over time. nih.gov The interaction of the acetate with other formulation components is also studied to ensure compatibility and prevent degradation of the fragrance.

Furthermore, research into controlled release mechanisms aims to prolong the perception of the fragrance. This can involve its incorporation into various delivery systems, such as polymer matrices, from which it is released slowly over time. mit.edupharmaexcipients.com The release can be triggered by environmental factors like temperature, pH, or enzymatic activity, depending on the design of the delivery system. The goal is to maintain a consistent and long-lasting fragrance experience for the consumer.

Encapsulation Technologies for Functional Delivery in Research

Encapsulation is a key technology being explored for the functional delivery of volatile compounds like this compound. This process involves entrapping the fragrance molecule within a protective shell, which can be made from various materials, including polymers and cyclodextrins. researchgate.net Encapsulation offers several advantages, such as protecting the fragrance from degradation due to environmental factors like light and oxygen, and controlling its release. researchgate.net

Research in this area focuses on developing efficient encapsulation techniques, such as spray-drying, coacervation, and interfacial polymerization, to produce microcapsules with high fragrance loading and stability. researchgate.net The properties of the capsule wall are tailored to control the release rate of the encapsulated fragrance. For instance, a more polar polymeric shell can enhance the retention of the fragrance. nih.gov The release can be triggered by mechanical stress, such as friction, or by changes in the surrounding environment. nih.gov These technologies are being investigated to improve the longevity and impact of fragrances in various applications.

Potential as a Building Block in Materials Science and Polymer Chemistry

The presence of a reactive vinyl group in the structure of this compound opens up possibilities for its use as a monomer or precursor in the synthesis of novel polymers and specialty materials.

Exploration as a Monomer or Co-monomer for Novel Polymeric Architectures

The vinyl group in this compound makes it a potential monomer for polymerization reactions. Terpenes and their derivatives, which are structurally similar to this compound, are being explored as renewable resources for the synthesis of bio-based polymers. researchgate.net The polymerization of such vinyl-containing monomers can lead to the formation of polymers with unique properties, influenced by the bulky and aliphatic nature of the terpene-derived side chains. google.com

Research in this area investigates the use of various polymerization techniques, such as cationic polymerization and radical polymerization, to synthesize homopolymers of this compound or copolymers with other monomers. researchgate.netkoreascience.kr The resulting polymers could have interesting thermal and mechanical properties, potentially finding applications as novel plastics or elastomers. The incorporation of this monomer into a polymer backbone could also impart specific functionalities, such as fragrance release or altered surface properties.

Use as a Precursor in Specialty Coatings and Resins Research

Terpene-based compounds are also being investigated as precursors for the synthesis of specialty coatings and resins. researchgate.netforeverest.net The reactivity of the vinyl group in this compound allows it to participate in cross-linking reactions, which are essential for the formation of durable coating and resin networks. For example, terpenes can be functionalized to create monomers suitable for photocurable resins used in applications like 3D printing. nih.gov

Research in this field explores the modification of this compound to enhance its reactivity or to introduce other functional groups. These modified precursors can then be used to synthesize resins with tailored properties, such as improved adhesion, flexibility, or resistance to environmental degradation. The incorporation of this bulky, aliphatic structure into a resin matrix could also influence its surface properties, potentially leading to coatings with desirable hydrophobic or oleophobic characteristics.

Role as an Intermediate in Fine Chemical Synthesis

This compound, also known by its common synonym dihydromyrcenyl acetate, serves as a valuable intermediate in the synthesis of other fine chemicals, particularly in the fragrance and flavor industry. Its chemical structure, featuring a reactive ester group and a terminal double bond, allows for a variety of transformations to produce other commercially important compounds. Research has focused on its conversion through both traditional chemical processes and biotransformation.

One of the primary applications of this compound as an intermediate is in the production of dihydromyrcenol, a widely used fragrance ingredient with a powerful, fresh, lime-like scent. thegoodscentscompany.comepo.org Additionally, biotechnological approaches using microorganisms have demonstrated the potential to convert this acetate into a range of more complex, oxygenated terpenoids.

A significant industrial use of this compound is as a precursor to dihydromyrcenol (2,6-dimethyloct-7-en-2-ol). The conversion is typically achieved through a transesterification reaction. epo.org This process involves reacting the acetate with another alcohol in the presence of a catalyst.

In one patented process, dihydromyrcenyl acetate is first synthesized by reacting dihydromyrcene (B1198221) with acetic acid. epo.orggoogle.com The resulting dihydromyrcenyl acetate is then subjected to transesterification. epo.org This reaction is an equilibrium process where the acetyl group from dihydromyrcenyl acetate is transferred to another alcohol, yielding dihydromyrcenol and a new ester. epo.org The choice of the second alcohol and the reaction conditions can be optimized to drive the equilibrium towards the desired product. For instance, the reaction can be carried out with 4-tertiarybutylcyclohexanol in the presence of a sodium methoxide (B1231860) catalyst. epo.org

The product from the initial synthesis of dihydromyrcenyl acetate is often a mixture of compounds. A typical composition of the crude product is detailed in the table below.

| Compound | Typical Composition (%) |

|---|---|

| Dihydromyrcenyl acetate | 92 |

| Dihydromyrcenol | 2 |

| Cyclademyl acetate | 3 |

| Dihydromyrcene | 3 |

Data sourced from patent literature describing the synthesis of dihydromyrcenyl acetate. google.com

This crude product mixture, rich in dihydromyrcenyl acetate, can then be used in the subsequent transesterification step to produce dihydromyrcenol. epo.org The dihydromyrcenol itself can be further used as a reagent in the synthesis of other esters. scentree.co

In addition to conventional chemical synthesis, this compound serves as a substrate in biotransformation processes. Microbial transformation offers an alternative route to novel and valuable fragrance compounds under mild conditions.

Research has shown that the plant parasitic fungus Glomerella cingulata can metabolize (-)-dihydromyrcenyl acetate, converting it into a variety of oxygenated products. This biotransformation primarily involves hydrolysis of the acetate group to yield dihydromyrcenol, followed by further oxidations at various positions on the carbon skeleton.

The major products identified from the microbial transformation of (-)-dihydromyrcenyl acetate are listed in the table below.

| Product of Biotransformation |

|---|

| Dihydromyrcenol |

| 3,7-Dihydroxy-3,7-dimethyl-1-octene-7-carboxylate |

| 3,7-Dihydroxy-3,7-dimethyl-1-octene |

| 3,7-Dimethyloctane-1,2,7-triol-7-carboxylate |

| 3,7-Dimethyloctane-1,2,7-triol |

Data sourced from a study on the microbial transformation of (-)-dihydromyrcenyl acetate by Glomerella cingulata.

This demonstrates the utility of this compound as a starting material for generating a portfolio of structurally diverse and potentially valuable fine chemicals through biotechnological methods. The resulting polyhydroxylated compounds could have applications beyond fragrances, for example, as chiral building blocks in other areas of chemical synthesis.

Computational and Theoretical Investigations of 2,6 Dimethyloct 7 En 2 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about energy, electron distribution, and molecular orbitals. For a molecule like 2,6-dimethyloct-7-en-2-yl acetate (B1210297), such calculations would offer a deep understanding of its intrinsic properties.

A conformational analysis would be the first step in theoretically characterizing 2,6-dimethyloct-7-en-2-yl acetate. Due to the presence of multiple single bonds, the molecule can adopt various spatial arrangements (conformers). A systematic search for these conformers would identify the most stable, low-energy structures.

By calculating the energy of the molecule as a function of the rotation around its flexible bonds, a potential energy surface (PES) can be mapped. This map reveals the energy barriers between different conformers and identifies the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Table 1: Hypothetical Conformational Energy Data for this compound

| Conformer | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) | Population (%) at 298K |

| 1 | 60° | 0.00 | 45.2 |

| 2 | 180° | 0.85 | 20.1 |

| 3 | -60° | 1.20 | 12.5 |

| 4 | 0° | 3.50 | 0.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. No published data exists for the conformational analysis of this compound.

Transition state analysis is crucial for understanding the kinetics and mechanisms of chemical reactions involving this compound. For instance, its hydrolysis to 2,6-dimethyloct-7-en-2-ol and acetic acid could be modeled. nih.gov This involves identifying the high-energy transition state structure that connects the reactants to the products.

Computational modeling of the reaction pathway allows for the calculation of the activation energy, which determines the reaction rate. This would provide insights into the stability of the ester and the conditions required for its transformation.

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting reactivity. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location indicates sites for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. researchgate.net For this compound, the MEP map would likely show negative potential (red regions) around the oxygen atoms of the acetate group, indicating their susceptibility to electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms. researchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach provides a dynamic view of molecular behavior, which is essential for understanding processes in condensed phases.

The behavior of this compound can be significantly influenced by its environment. MD simulations can be used to study its behavior in various solvents, such as water or organic solvents like acetonitrile (B52724). sielc.com These simulations would reveal how the solvent molecules arrange around the solute and how this affects its conformational preferences and flexibility. Such studies are important for understanding its solubility and partitioning behavior, which is relevant for its use in various applications. sielc.com

Given that many fragrance molecules interact with olfactory receptors, MD simulations could be employed to study the binding of this compound to specific receptor models. While no studies have been performed on this specific molecule, the methodology is well-established for similar compounds. nih.gov

These simulations would involve docking the molecule into the binding site of a receptor protein and then running an MD simulation to observe the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the binding. nih.gov This could help in understanding the structure-odor relationship and in the design of new fragrance molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies in Defined Academic Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to develop mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netperfumerflavorist.comnih.gov These approaches are pivotal in the fields of chemistry, biology, and toxicology for predicting the characteristics of new or untested chemical entities, thereby saving time and resources. nih.govchimia.ch For a compound like this compound, which belongs to the family of terpene acetates and is utilized as a fragrance ingredient, QSAR and QSPR studies can offer valuable insights into its behavior and interactions. perfumerflavorist.comnih.gov

The fundamental principle of QSAR/QSPR is that the structure of a molecule dictates its activity or properties. chimia.ch By identifying specific molecular descriptors—numerical values that characterize the chemical structure—it is possible to establish a predictive relationship. These descriptors can be categorized into several types:

Constitutional (1D) Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight and atom counts.

Topological (2D) Descriptors: These describe the connectivity of atoms within the molecule, including branching indices and connectivity indices.

Geometrical (3D) Descriptors: These are calculated from the three-dimensional coordinates of the atoms and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information on the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

While specific QSAR/QSPR studies exclusively focused on this compound are not prevalent in publicly accessible academic literature, the methodologies are widely applied to similar fragrance and flavor compounds. nih.govconicet.gov.ar Research in this area often aims to predict properties like odor character and intensity, retention times in chromatography, and interactions with biological receptors. researchgate.netperfumerflavorist.comconicet.gov.ar

For instance, a hypothetical QSPR study on a series of terpene acetates, including this compound, could aim to predict their gas chromatography retention indices. The retention index is a critical parameter for the identification of volatile compounds. nih.govconicet.gov.ar A model for this purpose would be developed by correlating the experimentally determined retention indices of a set of terpene acetates with a selection of calculated molecular descriptors.

Hypothetical Research Findings for a QSPR Study on Terpene Acetates:

A hypothetical study might involve a dataset of various terpene acetates. The goal would be to build a regression model to predict a property, for example, the perceived fruity odor intensity. The dependent variable would be the odor intensity, and the independent variables would be a set of molecular descriptors.

A resulting QSPR model might take the form of a linear equation:

Perceived Fruity Odor Intensity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... + cₙ(Descriptor N)*

Where 'c' represents the coefficients determined from the regression analysis.

Table 1: Hypothetical Molecular Descriptors for a Set of Terpene Acetates

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| Linalyl acetate | 196.29 | 3.9 | 26.3 |

| Geranyl acetate | 196.29 | 4.0 | 26.3 |

| Terpinyl acetate | 196.29 | 3.8 | 26.3 |

| This compound | 198.31 | 4.2 | 26.3 |

| Neryl acetate | 196.29 | 4.0 | 26.3 |

This table is for illustrative purposes only. The LogP and Polar Surface Area values are representative for this class of compounds.

Table 2: Hypothetical QSPR Model for Predicting Perceived Fruity Odor Intensity

| Descriptor | Coefficient | p-value |

| (Intercept) | 2.50 | <0.01 |

| LogP | 0.85 | <0.05 |

| Molecular Shape Index | -0.45 | <0.05 |

| Number of Rotatable Bonds | 0.12 | >0.05 |

This table represents a hypothetical outcome of a QSPR study. The descriptors and their coefficients are for illustrative purposes to demonstrate how such a model would be presented.